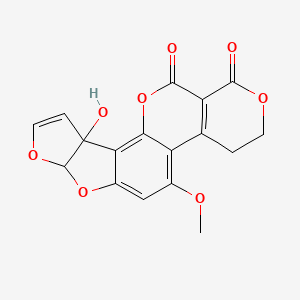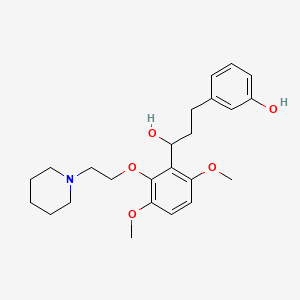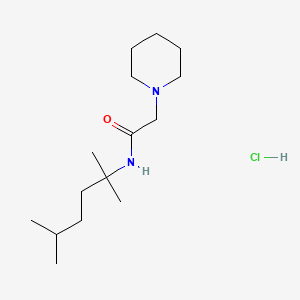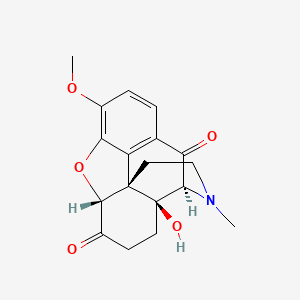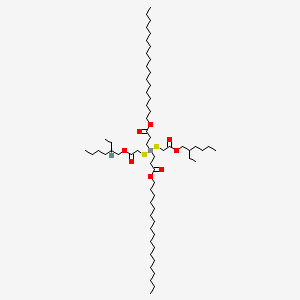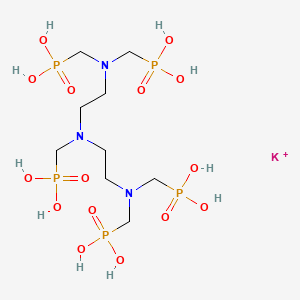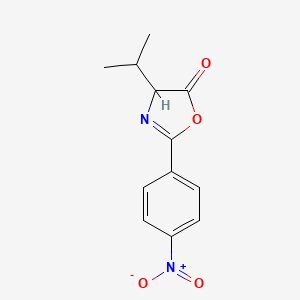
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazolone ring, an isopropyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino acid derivative with an isocyanate, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction can produce amino-substituted oxazolones.
Scientific Research Applications
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-chlorophenyl)-: Similar in structure but with a chlorophenyl group instead of a nitrophenyl group.
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-methylphenyl)-: Contains a methylphenyl group, leading to different chemical properties.
Uniqueness
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
14051-62-8 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H12N2O4/c1-7(2)10-12(15)18-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7,10H,1-2H3 |
InChI Key |
PXXPKYNNOOLTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


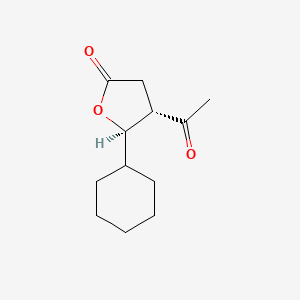

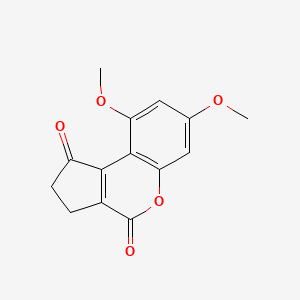
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
